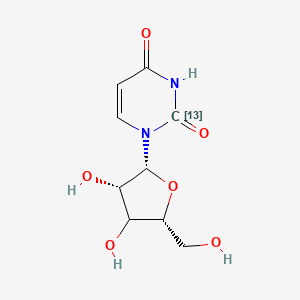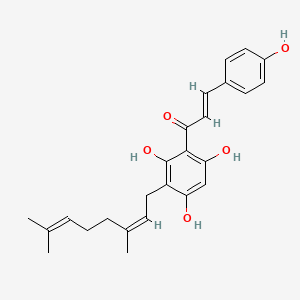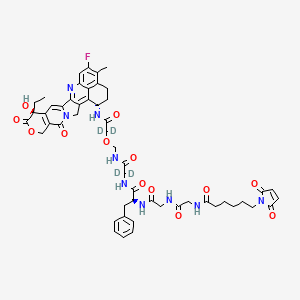
Carbonate-13C (barium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonate-13C (barium) is a carbon-13 labeled inorganic compound with the chemical formula Ba13CO3. It is a white, odorless solid that is poorly soluble in water. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
Carbonate-13C (barium) can be synthesized by reacting barium sulfide with carbon dioxide. The reaction typically occurs at temperatures between 40 to 90°C. The process can be represented by the following chemical equation: [ \text{BaS} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ba}^{13}\text{CO}_3 + \text{H}_2\text{S} ] Alternatively, barium carbonate can be produced by treating an aqueous solution of barium sulfide with sodium carbonate at 60 to 70°C .
Industrial Production Methods
In industrial settings, barium carbonate is often produced using the soda ash method, where barium sulfide is treated with sodium carbonate. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Carbonate-13C (barium) undergoes several types of chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form soluble barium salts and carbon dioxide.
Thermal Decomposition: Decomposes upon heating to form barium oxide and carbon dioxide.
Common Reagents and Conditions
Acids: Hydrochloric acid (HCl) is commonly used to react with barium carbonate, producing barium chloride (BaCl2), carbon dioxide (CO2), and water (H2O).
Major Products
Barium Chloride: Formed when barium carbonate reacts with hydrochloric acid.
Barium Oxide: Produced through the thermal decomposition of barium carbonate.
科学的研究の応用
Carbonate-13C (barium) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon into biological molecules.
Medicine: Utilized in diagnostic techniques such as nuclear magnetic resonance (NMR) spectroscopy to study metabolic processes and disease mechanisms.
Industry: Applied in the production of ceramics and glass, where it acts as a flux and crystallizing agent .
作用機序
The mechanism of action of Carbonate-13C (barium) involves its role as a tracer in various chemical and biological processes. In NMR spectroscopy, the carbon-13 isotope provides detailed information about the molecular structure and dynamics of the compound being studied. The isotopic labeling allows for the observation of specific carbon atoms within a molecule, facilitating the study of reaction mechanisms and metabolic pathways .
類似化合物との比較
Similar Compounds
- Calcium Carbonate (CaCO3)
- Magnesium Carbonate (MgCO3)
- Strontium Carbonate (SrCO3)
Uniqueness
Carbonate-13C (barium) is unique due to its isotopic labeling with carbon-13, which is not present in the naturally occurring forms of similar compounds. This labeling allows for its use in specialized research applications, particularly in NMR spectroscopy and metabolic studies, where the presence of the carbon-13 isotope provides valuable insights that are not possible with the naturally occurring isotopes .
特性
分子式 |
CH2BaO3 |
|---|---|
分子量 |
200.34 g/mol |
IUPAC名 |
barium(2+);hydroxy(113C)methanone;hydroxide |
InChI |
InChI=1S/CHO2.Ba.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1/i1+1;; |
InChIキー |
SJOBLUIIURDAIY-GOCMCNPZSA-M |
異性体SMILES |
[13C-](=O)O.[OH-].[Ba+2] |
正規SMILES |
[C-](=O)O.[OH-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)




